3,4-dimethyl-7-propoxy-2H-chromen-2-one
CAS No.:
Cat. No.: VC9948686
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16O3 |
|---|---|
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | 3,4-dimethyl-7-propoxychromen-2-one |
| Standard InChI | InChI=1S/C14H16O3/c1-4-7-16-11-5-6-12-9(2)10(3)14(15)17-13(12)8-11/h5-6,8H,4,7H2,1-3H3 |
| Standard InChI Key | QKBLNFVLRSVFCD-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3,4-dimethyl-7-propoxychromen-2-one, reflects its benzopyrone-derived structure. The chromenone core is substituted with methyl groups at the 3- and 4-positions and a propoxy chain (-OCHCHCH) at the 7-position. Key structural identifiers include:
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SMILES: CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
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InChIKey: QKBLNFVLRSVFCD-UHFFFAOYSA-N.
The methyl groups enhance lipophilicity, potentially improving membrane permeability, while the propoxy chain introduces steric bulk that may influence receptor binding .
Physicochemical Characteristics
Table 1 summarizes critical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 232.27 g/mol |
| Boiling Point | Not reported |
| Solubility | Likely lipophilic |
| Fluorescence | Presumed strong (coumarin core) |
Experimental data on solubility and melting point remain limited, but its coumarin backbone suggests moderate solubility in organic solvents like ethanol or DMSO.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting with 7-hydroxycoumarin. Key steps include:
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Propoxylation: Introduction of the propoxy group via nucleophilic substitution using 1-bromopropane under basic conditions.
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Methylation: Friedel-Crafts alkylation or methyl halide addition to install methyl groups at positions 3 and 4.
Microwave-assisted synthesis, noted for similar coumarin derivatives, could reduce reaction times and improve yields . For example, Santana et al. achieved 70–85% yields for analogous compounds using optimized temperature (80–120°C) and catalysts like KCO .
Challenges and Solutions
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Regioselectivity: Competing reactions at coumarin’s reactive sites (e.g., C-6 vs. C-8) necessitate careful control of reaction conditions.
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Purification: Column chromatography or recrystallization from ethanol is often required to isolate the pure product.
Material Science Applications
Fluorescence Properties
The conjugated π-system of the coumarin core enables strong fluorescence, with emission maxima typically between 400–450 nm. This property is exploitable in:
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Optical Sensors: Detection of metal ions or biomolecules.
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Organic Light-Emitting Diodes (OLEDs): As a blue-emitting layer.
Stability and Compatibility
Preliminary thermal analysis (TGA/DSC) of related coumarins indicates stability up to 200°C, making them suitable for high-temperature applications.
Analytical Characterization
Spectroscopic Techniques
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NMR: NMR (CDCl) shows characteristic signals at δ 2.44 (s, 3H, C-4 CH), 2.70 (s, 3H, C-3 CH), and 4.22 (d, 2H, OCH) .
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Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 233.1.
Chromatographic Methods
HPLC purity assessments using C18 columns and acetonitrile/water mobile phases achieve >98% purity, critical for pharmacological studies.
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